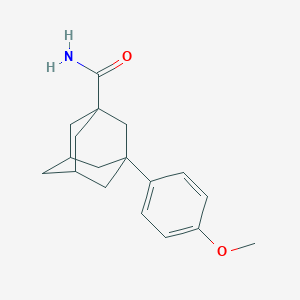
3-(4-Methoxyphenyl)-1-adamantanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)-1-adamantanecarboxamide, also known as MEM, is a synthetic compound that belongs to the family of adamantane derivatives. MEM has gained significant attention in recent years due to its potential applications in scientific research.
作用机制
The mechanism of action of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide is not fully understood, but it is believed to involve the interaction of the carbonyl group of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide with zinc ions. This interaction results in a conformational change of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide, leading to the emission of fluorescence. The exact mechanism of action of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide is still under investigation, and further research is needed to fully understand its properties.
Biochemical and Physiological Effects:
3-(4-Methoxyphenyl)-1-adamantanecarboxamide has been shown to have minimal toxicity and is well-tolerated in vitro and in vivo. It has been reported to have no significant effect on cell viability or proliferation, making it an excellent tool for studying the role of zinc ions in various biological processes. 3-(4-Methoxyphenyl)-1-adamantanecarboxamide has also been shown to be stable under physiological conditions, making it suitable for use in biological systems.
实验室实验的优点和局限性
One of the main advantages of using 3-(4-Methoxyphenyl)-1-adamantanecarboxamide in lab experiments is its high selectivity for zinc ions. This selectivity allows for the detection of zinc ions in complex biological systems, which is difficult to achieve with other probes. 3-(4-Methoxyphenyl)-1-adamantanecarboxamide is also relatively easy to synthesize and purify, making it an accessible tool for researchers. However, one of the limitations of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide is its relatively low fluorescence quantum yield, which can limit its sensitivity for detecting zinc ions in low concentrations.
未来方向
There are several future directions for the use of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide in scientific research. One potential direction is the development of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide-based probes for the detection of other metal ions, such as copper and iron. Another direction is the use of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide in the development of new drugs for the treatment of zinc-related diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide and its potential applications in various biological processes.
Conclusion:
In conclusion, 3-(4-Methoxyphenyl)-1-adamantanecarboxamide is a synthetic compound that has gained significant attention in recent years due to its unique properties. Its high selectivity for zinc ions and minimal toxicity make it an excellent tool for studying the role of zinc ions in various biological processes. The synthesis of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide is relatively easy, and its stability under physiological conditions makes it suitable for use in biological systems. Further research is needed to fully understand the mechanism of action of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide and its potential applications in scientific research.
合成方法
The synthesis of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide involves the reaction of 3-bromoadamantane with 4-methoxyaniline in the presence of potassium carbonate and copper powder. The resulting product is then purified by column chromatography to obtain 3-(4-Methoxyphenyl)-1-adamantanecarboxamide in its pure form. This synthesis method has been reported to be efficient and yields high purity 3-(4-Methoxyphenyl)-1-adamantanecarboxamide.
科学研究应用
3-(4-Methoxyphenyl)-1-adamantanecarboxamide has been widely used in scientific research due to its unique properties. One of the most significant applications of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide is its use as a fluorescent probe for the detection of zinc ions in biological systems. 3-(4-Methoxyphenyl)-1-adamantanecarboxamide has been shown to selectively bind to zinc ions and emit fluorescence, making it an excellent tool for studying the role of zinc ions in various biological processes.
属性
产品名称 |
3-(4-Methoxyphenyl)-1-adamantanecarboxamide |
|---|---|
分子式 |
C18H23NO2 |
分子量 |
285.4 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C18H23NO2/c1-21-15-4-2-14(3-5-15)17-7-12-6-13(8-17)10-18(9-12,11-17)16(19)20/h2-5,12-13H,6-11H2,1H3,(H2,19,20) |
InChI 键 |
JWCMLJPGQQVNTI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)N |
规范 SMILES |
COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1-{4-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-1-methylethyl)naphthoquinone](/img/structure/B269628.png)
![N-[2-(2,6-dimethylphenoxy)ethyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B269629.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide](/img/structure/B269630.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide](/img/structure/B269631.png)
![Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]-](/img/structure/B269633.png)


![5-(3-Bromophenyl)-2-furaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B269647.png)
![1-(3-bromophenyl)-5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B269648.png)
![1-[4-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone](/img/structure/B269656.png)
![N-[4-(dimethylamino)benzyl]-N'-(4-ethoxyphenyl)-N-(2-furylmethyl)thiourea](/img/structure/B269660.png)
methanone](/img/structure/B269661.png)
![3,5-bis(difluoromethyl)-1-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B269662.png)
![3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B269663.png)